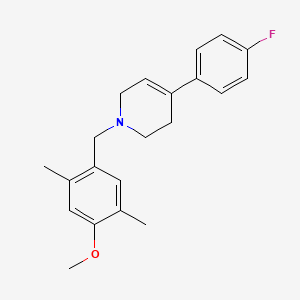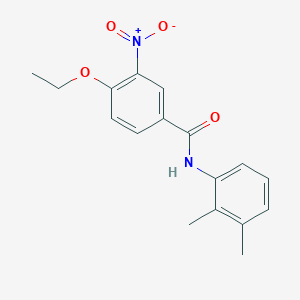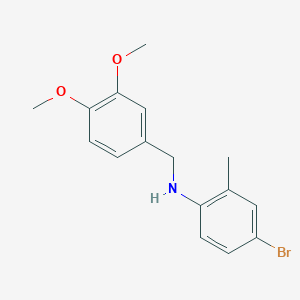
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline is an organic compound with the molecular formula C16H18BrNO2 It is a derivative of aniline, featuring a bromine atom, a dimethoxybenzyl group, and a methyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline typically involves the following steps:
Dimethoxybenzylation: The attachment of the 3,4-dimethoxybenzyl group to the aniline nitrogen can be accomplished through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups to amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiocyanates.
Scientific Research Applications
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3,4-dimethoxybenzyl)-3-methylaniline
- 4-bromo-N-(3,4-dimethoxybenzyl)aniline
- 4-bromo-N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, dimethoxybenzyl group, and methyl group can influence its reactivity, binding interactions, and overall behavior in various applications.
Properties
IUPAC Name |
4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFFYBOIJNQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B5708887.png)
![11-(4-Bromophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)
![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
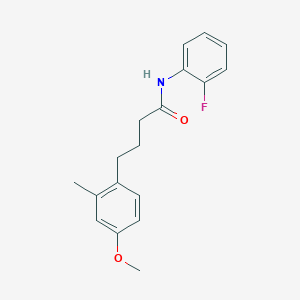

![6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
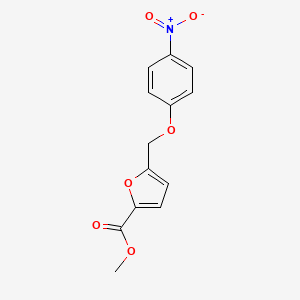
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)
